

Spectroscopic Profile of 4-Methyl-5-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-5-nitroindoline

Cat. No.: B1320296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **4-Methyl-5-nitroindoline**. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds.^[1] The methodologies provided are generalized protocols for the spectroscopic analysis of similar organic compounds.

Introduction

4-Methyl-5-nitroindoline is a substituted indoline derivative. The indoline scaffold is a common structural motif in various biologically active compounds. The presence of a methyl group and a nitro group on the aromatic ring is expected to significantly influence its electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods crucial for its application in research and drug development.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Methyl-5-nitroindoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide information about the number of different types of protons and their neighboring environments. The indoline ring protons at positions 2 and 3 would appear as triplets, while the aromatic protons and the methyl protons would appear as singlets.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The chemical shifts are influenced by the substitution pattern on the indoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Methyl-5-nitroindoline**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H (C6)	~7.5	s
Aromatic-H (C7)	~6.8	s
N-H	~4.0 (broad)	s
-CH ₂ - (C3)	~3.6	t
-CH ₂ - (C2)	~3.1	t
Methyl-H (C4-CH ₃)	~2.2	s

Solvent: CDCl₃, Reference:
Tetramethylsilane (TMS) at δ
0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Methyl-5-nitroindoline**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C5	~145
C7a	~150
C3a	~130
C4	~125
C6	~120
C7	~110
C2	~48
C3	~30
C4-CH ₃	~18

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Methyl-5-nitroindoline** is expected to show characteristic absorption bands for the N-H bond of the indoline ring, C-H bonds of the methyl group and the aromatic ring, and the strong stretching vibrations of the nitro group.[\[1\]](#)

Table 3: Predicted Infrared (IR) Absorption Data for **4-Methyl-5-nitroindoline**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3350 - 3450	Medium
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium
Nitro (NO ₂) Asymmetric Stretch	1500 - 1550	Strong
Nitro (NO ₂) Symmetric Stretch	1330 - 1370	Strong
Aromatic C=C Stretch	1450 - 1600	Medium-Weak
C-N Stretch	1250 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[\[1\]](#) For **4-Methyl-5-nitroindoline** (C₉H₁₀N₂O₂), the molecular weight is 178.19 g/mol .

Table 4: Predicted Mass Spectrometry Data for **4-Methyl-5-nitroindoline**

m/z Value	Interpretation
178	[M] ⁺ (Molecular ion)
161	[M - OH] ⁺
132	[M - NO ₂] ⁺
117	[M - NO ₂ - CH ₃] ⁺
Ionization Method: Electron Impact (EI)	

Experimental Protocols

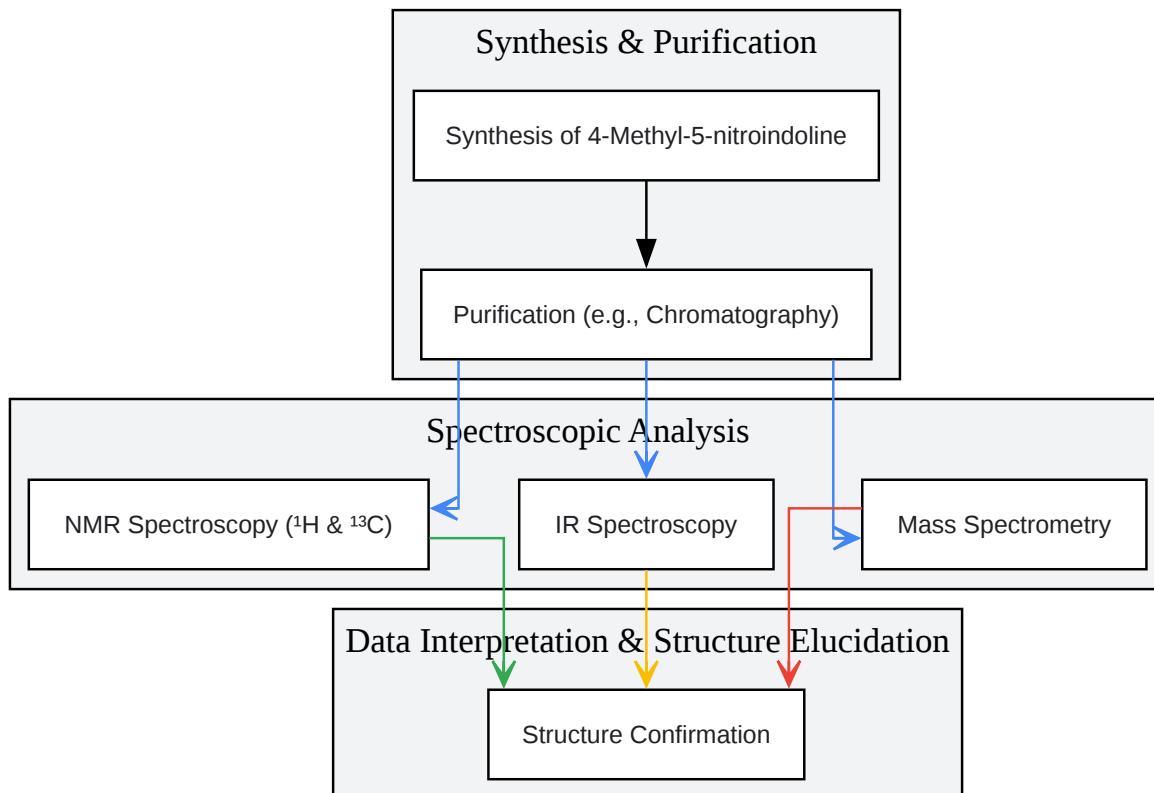
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methyl-5-nitroindoline** in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument: A 400 or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H NMR spectrum.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

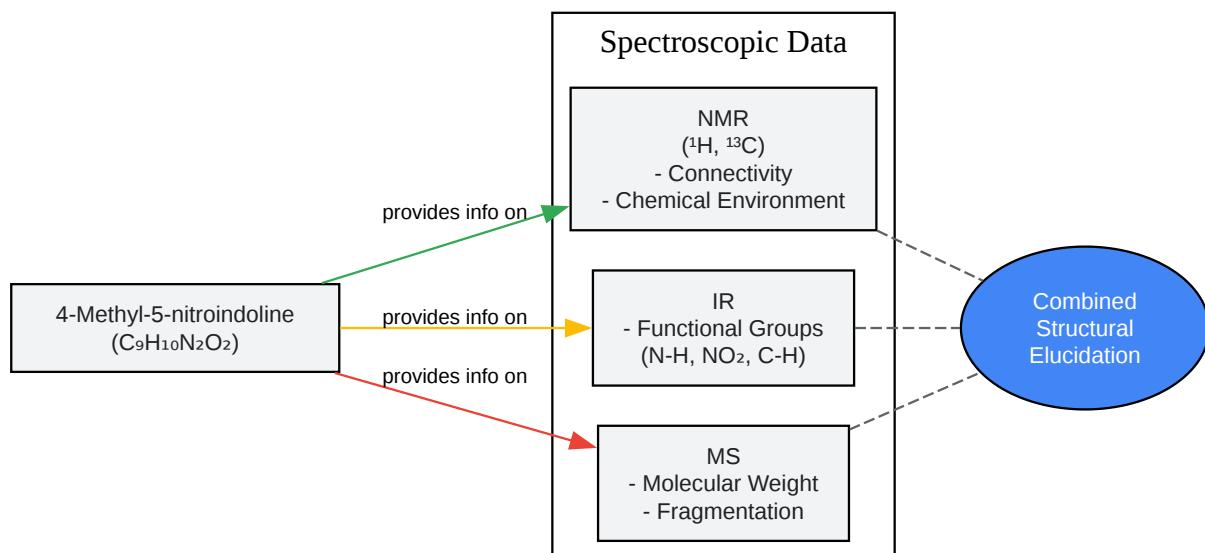
IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

- Instrument: A mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI or Electrospray Ionization - ESI).
- Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized. For ESI, the solution is sprayed into the source, creating charged droplets.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.


Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in chemical characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Integration of different spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-5-nitroindoline | 165250-68-0 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-5-nitroindoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1320296#4-methyl-5-nitroindoline-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com